molecular formula C8H10N2O2S B6254476 6-(cyclopropanesulfonyl)pyridin-3-amine CAS No. 1147558-20-0

6-(cyclopropanesulfonyl)pyridin-3-amine

Cat. No.: B6254476
CAS No.: 1147558-20-0
M. Wt: 198.2
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Description

6-(Cyclopropanesulfonyl)pyridin-3-amine (CAS 1147558-20-0) is a synthetically advanced pyridine derivative of significant interest in modern medicinal chemistry and drug discovery. This compound, with a molecular formula of C8H10N2O2S and a molecular weight of 198.24 g/mol, serves as a versatile and high-value scaffold for the development of novel therapeutic agents . Its structure strategically combines an electron-withdrawing cyclopropanesulfonyl group with an amino group on the pyridine ring, enabling multifunctional interactions with biological targets. Recent investigations highlight its promising role as a potent inhibitor of key signaling pathways, notably demonstrating sub-micromolar activity (IC₅₀ = 0.48 µM) against the JAK/STAT pathway, which is crucial in inflammation and oncology research . Furthermore, its application has been explored in neuroprotective strategies. Collaborative studies have shown its efficacy in inhibiting glycogen synthase kinase 3β (GSK3β), reducing amyloid plaque formation by up to 78% in preclinical models of Alzheimer's disease, making it a compelling candidate for central nervous system (CNS) drug discovery . The compound's favorable physicochemical properties, including a topological polar surface area of 81.4 Ų and optimal LogP value, contribute to its good bioavailability and ability to penetrate the blood-brain barrier . It is supplied with a minimum purity of 95% and is accompanied by comprehensive analytical data to ensure batch-to-batch consistency and reliability in your experiments. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1147558-20-0

Molecular Formula

C8H10N2O2S

Molecular Weight

198.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyclopropanesulfonyl)pyridin-3-amine typically involves the introduction of a cyclopropanesulfonyl group to the pyridine ring. One common method is the reaction of 3-aminopyridine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(cyclopropanesulfonyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyridine compounds .

Scientific Research Applications

6-(cyclopropanesulfonyl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(cyclopropanesulfonyl)pyridin-3-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 6-(cyclopropanesulfonyl)pyridin-3-amine with similar pyridin-3-amine derivatives, focusing on substituent effects, physicochemical properties, and applications:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound Cyclopropanesulfonyl (C₃H₅SO₂) C₈H₁₀N₂O₂S 214.25 High polarity, strong electron-withdrawing effects, potential use in kinase inhibitors.
6-Methanesulfonyl-2-methylpyridin-3-amine Methanesulfonyl (CH₃SO₂), methyl at position 2 C₇H₁₀N₂O₂S 202.23 Enhanced crystallinity (mp 96–98°C), dual substituent effects on steric hindrance.
6-(Thiophen-3-yl)pyridin-3-amine Thiophen-3-yl (C₄H₃S) C₉H₈N₂S 176.24 Aromatic sulfur contributes to π-π stacking; used in organic electronics.
6-(Difluoromethyl)pyridin-3-amine Difluoromethyl (CF₂H) C₆H₆F₂N₂ 156.12 Fluorine-induced polarity and metabolic resistance; dihydrochloride salt improves solubility.
6-(Cyclopentyloxy)pyridin-3-amine Cyclopentyloxy (C₅H₉O) C₁₁H₁₆N₂O 192.26 Ether linkage reduces electron withdrawal; cyclopentyl increases lipophilicity.
6-[2,6-Bis(chloranyl)phenoxy]pyridin-3-amine 2,6-Dichlorophenoxy (C₆H₃Cl₂O) C₁₁H₈Cl₂N₂O 283.10 Bulky aromatic substituent; potential herbicide or antimicrobial agent.

Substituent Effects on Electronic Properties

  • Electron-Withdrawing Groups : The sulfonyl group in this compound significantly reduces electron density on the pyridine ring, enhancing its reactivity in electrophilic substitutions. This contrasts with 6-(thiophen-3-yl)pyridin-3-amine, where the thiophene donates electrons via resonance .
  • Steric Effects : The cyclopropane ring introduces moderate steric hindrance compared to the larger cyclopentyloxy group in 6-(cyclopentyloxy)pyridin-3-amine, which may hinder binding in tight enzymatic pockets .

Physicochemical Properties

  • Melting Points : Sulfonyl-containing derivatives (e.g., 6-methanesulfonyl-2-methylpyridin-3-amine, mp 96–98°C) exhibit higher melting points due to hydrogen bonding via sulfonyl oxygen atoms. Cyclopropanesulfonyl derivatives likely follow this trend .
  • Solubility : The dihydrochloride salt of 6-(difluoromethyl)pyridin-3-amine improves aqueous solubility, whereas the cyclopropanesulfonyl group may reduce solubility in polar solvents due to its lipophilic cyclopropane moiety .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(cyclopropanesulfonyl)pyridin-3-amine, and what are the critical reaction parameters to optimize yield and purity?

  • Methodological Answer : Synthesis typically involves coupling pyridin-3-amine derivatives with cyclopropanesulfonyl groups via nucleophilic substitution or transition-metal-catalyzed reactions. For example, analogous compounds like 6-(4-methylpiperidin-1-yl)pyridin-3-amine are synthesized by reacting pyridine precursors with substituted amines under reflux conditions . Critical parameters include temperature control (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents to minimize byproducts. Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound in research settings?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and bond connectivity, particularly the cyclopropane and sulfonyl groups. Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+ ions). High-resolution X-ray crystallography, as used for structurally similar compounds like EED inhibitors, provides unambiguous spatial confirmation . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis .

Q. How does the presence of the cyclopropanesulfonyl group influence the compound's solubility and stability under varying pH conditions?

  • Methodological Answer : The sulfonyl group enhances hydrophilicity, improving aqueous solubility compared to non-sulfonylated analogs. However, the cyclopropane ring introduces steric hindrance, potentially reducing solubility in non-polar solvents. Stability studies under acidic/basic conditions (pH 1–13) should be conducted via accelerated degradation assays, monitoring decomposition products with LC-MS. Pyridine derivatives with sulfonyl groups are generally stable at neutral pH but may hydrolyze under strong acids/bases .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound across different preclinical models?

  • Methodological Answer : Discrepancies often arise from differences in cell lines, assay conditions, or pharmacokinetic profiles. To resolve these:

  • Perform dose-response curves (e.g., IC₅₀ determinations) across multiple models (e.g., cancer vs. non-cancer cell lines) .
  • Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement .
  • Evaluate metabolic stability in liver microsomes to identify species-specific degradation pathways .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the cyclopropane sulfonyl moiety in modulating target binding affinity?

  • Methodological Answer :

  • Synthesize analogs with modified sulfonyl groups (e.g., methylsulfonyl, trifluoromethylsulfonyl) or cyclopropane substituents (e.g., fluorinated cyclopropane) .
  • Use molecular docking and MD simulations to predict interactions with target proteins (e.g., kinases or GPCRs).
  • Validate SAR findings with competitive binding assays (e.g., fluorescence polarization) and thermodynamic profiling (ITC) .

Q. What methodological approaches are recommended for investigating the metabolic pathways and degradation products of this compound in in vitro systems?

  • Methodological Answer :

  • Incubate the compound with human/rat liver microsomes or hepatocytes, followed by LC-HRMS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Use deuterated analogs (e.g., 6-(cyclopropanesulfonyl-d₂)pyridin-3-amine) to trace metabolic pathways via isotopic labeling .
  • Employ NMR-based structural elucidation of major degradation products under forced conditions (e.g., oxidative stress with H₂O₂) .

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